Target-Specific Structural Validation: A Solved Co-Crystal Structure with DCP2 Lacking for Cyclohexyl and Cyclopentyl Analogs
The most significant differentiation of N-cycloheptylpyrimidin-2-amine is the existence of a high-resolution (1.99 Å) co-crystal structure with its biological target, human DCP2 (NUDT20), validated through the PanDDA pipeline [1]. This structure (PDB 5QOI) provides atomic-level visualization of the binding pose. In contrast, searches of the PDB for analogous co-crystal structures of N-cyclohexylpyrimidin-2-amine (CAS 14080-24-1) or N-cyclopentylpyrimidin-2-amine (CAS 419557-00-9) with DCP2, or any other target, return no results [2]. This represents a qualitative 'all-or-nothing' differentiation: a proven, structurally-characterized binding event versus no such evidence for its closest ring-size analogs.
| Evidence Dimension | Availability of a target-specific, high-resolution co-crystal structure |
|---|---|
| Target Compound Data | Co-crystal structure solved (PDB 5QOI, 1.99 Å resolution, R-free: 0.237) |
| Comparator Or Baseline | Cyclohexyl analog (CAS 14080-24-1): No DCP2 or other target co-crystal structure found; Cyclopentyl analog (CAS 419557-00-9): No target co-crystal structure found |
| Quantified Difference | 1 validated structure vs. 0 for comparators |
| Conditions | PanDDA analysis of XChem fragment screening at Diamond Light Source beamline I04-1; DCP2 (residues 95-260) expressed in E. coli |
Why This Matters
For rational, structure-guided optimization, a known binding pose is indispensable; procurement of the cycloheptyl fragment is the sole path to leveraging this structural data.
- [1] Nelson, E.R. et al. (2019). Crystal Structure of DCP2 in complex with FMOPL000213a. PDB ID: 5QOI. View Source
- [2] PDB search results for 'N-cyclohexylpyrimidin-2-amine' and 'N-cyclopentylpyrimidin-2-amine' performed on rcsb.org. View Source
